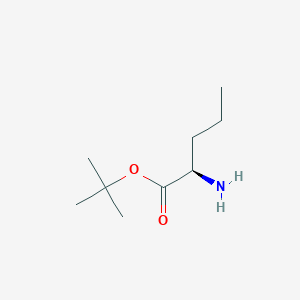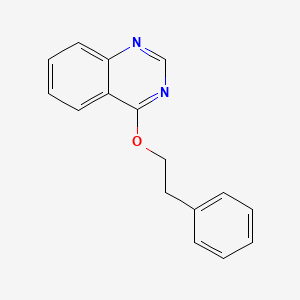![molecular formula C54H42IrN3 B1148700 IridiuM, tris[2-(4-Methyl-5-phenyl-2-pyridinyl-N)phenyl-C]- CAS No. 1215692-43-5](/img/new.no-structure.jpg)
IridiuM, tris[2-(4-Methyl-5-phenyl-2-pyridinyl-N)phenyl-C]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
IridiuM, tris[2-(4-Methyl-5-phenyl-2-pyridinyl-N)phenyl-C]- is an organoiridium compound. This complex is characterized by the presence of iridium bound to three monoanionic 2-(4-methyl-5-phenyl-2-pyridinyl-N)phenyl-C ligands. It is known for its electroluminescent properties, emitting green light, and is used in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of IridiuM, tris[2-(4-Methyl-5-phenyl-2-pyridinyl-N)phenyl-C]- typically involves cyclometalation reactions. One common method involves reacting iridium trichloride with 2-(4-methyl-5-phenyl-2-pyridinyl-N)phenyl-C ligands. The reaction can be represented by the following equation:
IrCl3+3C6H5-C5H4N→Ir(C6H4-C5H4N)3+3HCl
The reaction is typically carried out in a suitable solvent under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
IridiuM, tris[2-(4-Methyl-5-phenyl-2-pyridinyl-N)phenyl-C]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species using suitable reducing agents.
Substitution: The ligands in the complex can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Ligand substitution reactions typically involve the use of other ligands and suitable solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation state iridium complexes, while reduction reactions may produce lower oxidation state species .
Scientific Research Applications
IridiuM, tris[2-(4-Methyl-5-phenyl-2-pyridinyl-N)phenyl-C]- has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various organic reactions, including photoredox catalysis.
Biology: Investigated for its potential use in biological imaging and as a probe for detecting specific biomolecules.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic devices.
Mechanism of Action
The mechanism of action of IridiuM, tris[2-(4-Methyl-5-phenyl-2-pyridinyl-N)phenyl-C]- involves its interaction with specific molecular targets and pathways. The compound’s electroluminescent properties are attributed to its ability to emit light upon excitation. In photoredox catalysis, it acts as a photocatalyst, facilitating the transfer of electrons in various chemical reactions .
Comparison with Similar Compounds
Similar Compounds
Tris(2-phenylpyridine)iridium: Another organoiridium complex with similar electroluminescent properties.
Tris(2-(2-pyridinyl)phenyl)iridium: A related compound with different ligand structures but similar applications.
Uniqueness
IridiuM, tris[2-(4-Methyl-5-phenyl-2-pyridinyl-N)phenyl-C]- is unique due to its specific ligand structure, which imparts distinct photophysical and chemical properties. This uniqueness makes it particularly valuable in applications such as OLEDs and photoredox catalysis .
Properties
CAS No. |
1215692-43-5 |
|---|---|
Molecular Formula |
C54H42IrN3 |
Molecular Weight |
925.14838 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-Vinyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1148626.png)



